Cas no 2229179-62-6 (2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid)

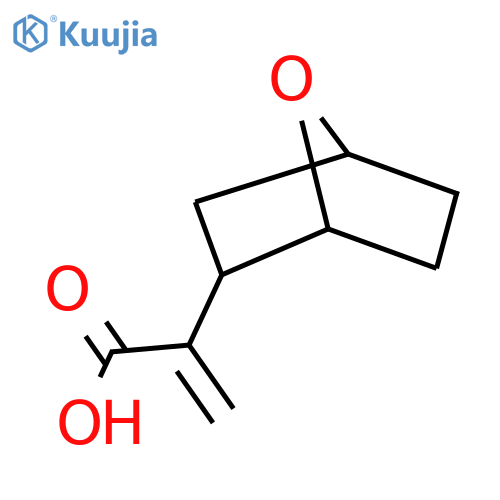

2229179-62-6 structure

商品名:2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid

- 2229179-62-6

- EN300-1754898

- 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid

-

- インチ: 1S/C9H12O3/c1-5(9(10)11)7-4-6-2-3-8(7)12-6/h6-8H,1-4H2,(H,10,11)

- InChIKey: XTWGNYJGEULWGC-UHFFFAOYSA-N

- ほほえんだ: O1C2CCC1C(C(=C)C(=O)O)C2

計算された属性

- せいみつぶんしりょう: 168.078644241g/mol

- どういたいしつりょう: 168.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1754898-2.5g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 2.5g |

$3191.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-1.0g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 1g |

$1629.0 | 2023-06-03 | ||

| Enamine | EN300-1754898-0.5g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 0.5g |

$1563.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-10g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 10g |

$7004.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-5g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 5g |

$4722.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-0.1g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 0.1g |

$1433.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-5.0g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1754898-0.05g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 0.05g |

$1368.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-0.25g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 0.25g |

$1498.0 | 2023-09-20 | ||

| Enamine | EN300-1754898-10.0g |

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid |

2229179-62-6 | 10g |

$7004.0 | 2023-06-03 |

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

2229179-62-6 (2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 81216-14-0(7-bromohept-1-yne)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量